molecular formula C7H12BrN3 B11729664 5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine

5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11729664
M. Wt: 218.09 g/mol
InChI Key: KJUKNTPKDZRHFT-UHFFFAOYSA-N
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Description

5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H11BrN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the bromination of 1-(2-methylpropyl)-1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of 1-(2-methylpropyl)-1H-pyrazol-3-amine.

    Substitution: Formation of 5-azido-1-(2-methylpropyl)-1H-pyrazol-3-amine.

Scientific Research Applications

5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the isobutyl group at the 1-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-5(2)4-11-6(8)3-7(9)10-11/h3,5H,4H2,1-2H3,(H2,9,10)

InChI Key

KJUKNTPKDZRHFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)N)Br

Origin of Product

United States

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